Tafluprost acid

Übersicht

Beschreibung

- Durch die Erhöhung des Abflusses von Kammerwasser aus den Augen reduziert Tafluprost-Säure effektiv den Augeninnendruck .

Tafluprost-Säure: ist ein wird topisch als Augentropfen angewendet. Es spielt eine entscheidende Rolle bei der Kontrolle des Fortschreitens von und der Behandlung von entweder allein oder in Kombination mit anderen Medikamenten.

Vorbereitungsmethoden

- Tafluprost ist ein Prodrug , und seine aktive Form ist Tafluprost-Säure. Der synthetische Weg beinhaltet die Aktivierung von Tafluprost zu seiner Säureform durch Esterhydrolyse .

- Industrielle Produktionsmethoden folgen typischerweise einer Reihe von chemischen Transformationen, um die gewünschte Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Phase I Metabolic Reactions

Phase I metabolism of tafluprost primarily involves three main reactions :

-

Hydrolysis: The initial step involves the hydrolysis of the isopropyl ester in tafluprost to form tafluprost acid .

-

β-Oxidation: this compound then undergoes sequential β-oxidation, resulting in the formation of 1,2-dinor-tafluprost acid and 1,2,3,4-tetranor-tafluprost acid .

-

Aryl Hydroxylation: Hydroxylated metabolites are produced via aryl hydroxylation .

Phase II Conjugation Reactions

Phase II metabolism involves conjugation reactions, specifically :

In Vitro and In Vivo Metabolic Pathways

Studies on rats have shown consistency between in vivo and in vitro metabolic pathways of tafluprost . After ocular administration, tafluprost is metabolized, and the active metabolite, this compound, is found in the cornea, aqueous humor, and iris/ciliary body .

Role of Cytochrome P450 Enzymes

Cytochrome P450 enzymes do not play a role in the metabolism of this compound .

β-Oxidation Details

This compound is metabolized via fatty acid β-oxidation into 1,2,3,4-tetranor acid . An analogous pathway, at least up to the tetranor-metabolites, has been observed for latanoprost and travoprost .

Impact on Intraocular Pressure

This compound is a selective agonist at the prostaglandin F receptor, which increases the outflow of aqueous fluid from the eyes, thus lowering intraocular pressure . Studies suggest that the main mechanism of action is increased uveoscleral outflow in animals and humans .

Pharmacokinetics

Tafluprost, a lipophilic ester, penetrates the cornea and is activated to this compound . The ocular pressure remains lowered for at least 24 hours, with the maximal effect reached after 12 hours and onset of action occurring 2 to 4 hours after application .

Comparison with Latanoprost

Tafluprost has a higher affinity for the FP receptor compared to latanoprost . A study comparing tafluprost with latanoprost showed that the magnitude of IOP reduction was similar between the two drugs .

Wissenschaftliche Forschungsanwendungen

- Tafluprost-Säure findet Anwendung in verschiedenen Bereichen:

Ophthalmologie: Als wirksame Behandlung von Glaukom und okulärer Hypertonie.

Medizin: Die Forschung untersucht ihr Potenzial in anderen Bereichen, wie z. B. der Modulation von Entzündungen und der Wundheilung.

Chemie: Wissenschaftler untersuchen ihre Reaktivität und Wechselwirkungen mit anderen Molekülen.

Industrie: Es hat Auswirkungen auf die Pharmaindustrie und die Medikamentenentwicklung.

Wirkmechanismus

- Tafluprost-Säure wirkt als selektiver Agonist am Prostaglandin-F-Rezeptor .

- Durch die Erhöhung des Abflusses von Kammerwasser aus den Augen senkt es den Augeninnendruck.

- Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören solche, die mit der Prostaglandin-Signalübertragung zusammenhängen.

Wirkmechanismus

- Tafluprost acid acts as a selective agonist at the prostaglandin F receptor .

- By increasing the outflow of aqueous fluid from the eyes, it lowers intraocular pressure.

- Molecular targets and pathways involved include those related to prostaglandin signaling.

Vergleich Mit ähnlichen Verbindungen

- Tafluprost-Säure teilt seinen Wirkmechanismus mit anderen PGF2α-Analoga, wie z. B. Latanoprost und Travoprost .

- Seine Einzigartigkeit liegt in seiner spezifischen chemischen Struktur und pharmakologischen Eigenschaften.

Biologische Aktivität

Tafluprost acid, the active metabolite of tafluprost, is a prostaglandin analog primarily used in the treatment of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound acts as an agonist at the prostanoid FP receptor, exhibiting a high affinity (K_i = 0.4 nM) compared to other prostaglandins like latanoprost. Its primary mechanism involves increasing uveoscleral outflow, thereby reducing IOP. Studies suggest that tafluprost may also interact with the EP3 receptor, contributing to its IOP-lowering effects via ciliary artery relaxation through calcium inhibition in smooth muscle cells .

Pharmacokinetics

After topical administration, this compound reaches peak plasma concentrations within 10 minutes and is detectable for up to one hour. The ocular absorption is approximately 75%, with significant concentrations found in the cornea and ciliary body for at least eight hours post-administration . The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | Achieved at 10 minutes |

| Ocular Absorption | ~75% |

| Duration of Detection | Up to 1 hour |

| Time to Maximum Concentration | 10 minutes |

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound in lowering IOP. A phase III study in Japan demonstrated that tafluprost was non-inferior to latanoprost, with significant reductions in IOP observed:

- Tafluprost Group : Mean reduction of 6.6 ± 2.5 mmHg (27.6%)

- Latanoprost Group : Mean reduction of 6.2 ± 2.5 mmHg (25.9%)

Additionally, 80.4% of patients treated with tafluprost showed a reduction of 20% or more in IOP compared to 70.6% in the latanoprost group .

Long-Term Efficacy

In a long-term study involving 351 patients, tafluprost maintained a stable IOP reduction (4.9 to 5.7 mmHg) over 52 weeks, confirming its sustained efficacy . The following table summarizes findings from various clinical studies:

| Study Type | Population Size | IOP Reduction (mmHg) | Duration |

|---|---|---|---|

| Phase III Comparative Study | 109 | 6.6 ± 2.5 | 4 weeks |

| Long-Term Safety Study | 351 | 4.9 - 5.7 | 52 weeks |

| Switch Study from Latanoprost | 118 | Significant reduction | 12 weeks |

Safety Profile

This compound has been shown to have a favorable safety profile with minimal systemic exposure due to low plasma concentrations post-administration . Adverse events reported in clinical trials were similar between tafluprost and comparator groups, indicating good tolerability among patients.

Case Studies

- Neuroprotective Effects : In preclinical studies on rats, tafluprost demonstrated neuroprotective effects following optic nerve crush injuries, suggesting potential benefits beyond IOP reduction by promoting retinal ganglion cell survival .

- Patient Satisfaction : A study switching patients from preserved prostaglandin analogs to preservative-free tafluprost indicated improved tolerability and quality of life, with a significant percentage reporting satisfaction with their therapy after the switch .

Eigenschaften

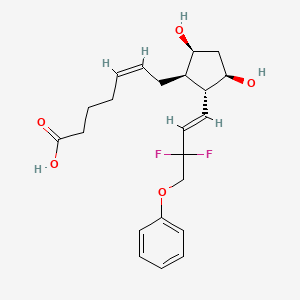

IUPAC Name |

7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQXRQVVYTYYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694020 | |

| Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209860-88-8 | |

| Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.